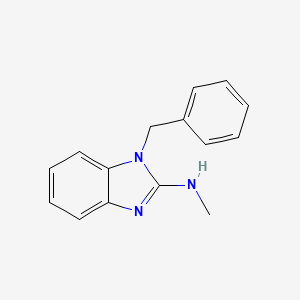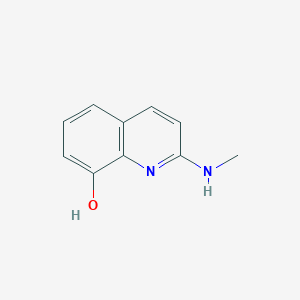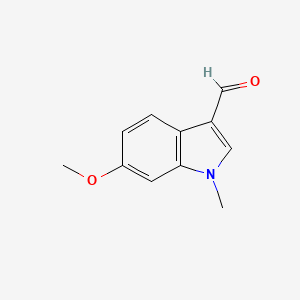
2-フェニル-1,3-チアゾール-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,3-thiazol-4-ol is a chemical compound with the empirical formula C9H7NOS . It has a molecular weight of approximately 177.22 . The IUPAC name for this compound is 2-phenyl-1,3-thiazol-4 (5H)-one .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-thiazol-4-ol consists of a five-membered thiazole ring attached to a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
2-Phenyl-1,3-thiazol-4-ol is a solid at room temperature . It has a boiling point of 119-121°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用
医薬品用途
2-フェニル-1,3-チアゾール-4-オール: とその誘導体は、薬理学的に重要な化合物として広く知られています。 これらは、抗菌、抗レトロウイルス、抗真菌、抗がん、抗糖尿病、抗炎症、抗アルツハイマー、抗高血圧、抗酸化、および肝保護作用など、さまざまな生物活性を持っています 。 これらの化合物は、スルファチアゾール(抗菌剤)やリトナビル(抗レトロウイルス剤)などの薬物の合成に不可欠です .
農業化学
農業において、チアゾール誘導体は、さまざまな病気から作物を保護するために不可欠な抗菌特性を持つため、農薬として役立ちます 。 これらはまた、農産物の保存期間を延ばすために有益な抗酸化特性を示す化合物の合成にも関与しています .
材料科学
2-フェニル-1,3-チアゾール-4-オール: は材料科学において役割を果たし、特に写真感光剤や液晶の開発において重要です 。これらの材料は、ディスプレイ技術や写真プロセスなど、さまざまな産業用途において不可欠です。
化学合成
この化合物は、化学合成において、複雑な分子を作成するためのビルディングブロックとして使用されます。 これは、環化やアリール化などの反応に関与しており、これらは新しい化学物質の開発において基本的な反応です .
環境科学
2-フェニル-1,3-チアゾール-4-オールを含むチアゾール誘導体は、環境に優しい化学プロセスで使用されます。 これらは、グリーンケミストリーの原則に沿って、非毒性で経済的に実行可能な溶媒である水中で行われる反応に使用されます .
生化学
生化学において、チアゾール化合物は、酵素反応や生化学経路の研究の一部です。 これらは、特定の酵素や受容体を活性化または阻害することにより、生理学的システムに影響を与える可能性があります .
産業用途
産業的に、チアゾール誘導体は、ゴム加硫剤、触媒、染料、顔料、発色団などの製品に組み込まれています。 これらの用途は、2-フェニル-1,3-チアゾール-4-オールのさまざまな製造プロセスにおける多様性を示しています .
分析方法
分析化学において、チアゾール誘導体は、新しい分析方法の開発の一部です。 これらは、化学的アッセイにおける標準物質または試薬として使用することができ、分析マーカーの合成において役割を果たします .
Safety and Hazards
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole compounds have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
生化学分析
Biochemical Properties
2-Phenyl-1,3-thiazol-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 2-Phenyl-1,3-thiazol-4-ol, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve the binding of 2-Phenyl-1,3-thiazol-4-ol to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
2-Phenyl-1,3-thiazol-4-ol has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, 2-Phenyl-1,3-thiazol-4-ol can alter gene expression patterns, resulting in changes in the production of proteins that are critical for cell survival and proliferation . These effects highlight the potential of 2-Phenyl-1,3-thiazol-4-ol as a therapeutic agent in the treatment of various diseases.
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,3-thiazol-4-ol involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, 2-Phenyl-1,3-thiazol-4-ol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition results in the accumulation of DNA double-strand breaks, ultimately leading to cell death. Additionally, 2-Phenyl-1,3-thiazol-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazol-4-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of 2-Phenyl-1,3-thiazol-4-ol on cellular function have been investigated in both in vitro and in vivo studies. These studies have revealed that prolonged exposure to 2-Phenyl-1,3-thiazol-4-ol can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazol-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, 2-Phenyl-1,3-thiazol-4-ol can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
2-Phenyl-1,3-thiazol-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 2-Phenyl-1,3-thiazol-4-ol can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, resulting in changes in metabolite levels . These interactions underscore the complex role of 2-Phenyl-1,3-thiazol-4-ol in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, 2-Phenyl-1,3-thiazol-4-ol can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and efficacy of 2-Phenyl-1,3-thiazol-4-ol in different tissues.
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazol-4-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, 2-Phenyl-1,3-thiazol-4-ol can be targeted to the mitochondria, where it may affect mitochondrial function and energy production . These localization patterns are essential for understanding the specific cellular functions and therapeutic potential of 2-Phenyl-1,3-thiazol-4-ol.
特性
IUPAC Name |
2-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLIFHRMDXEBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340949 |
Source


|
| Record name | 2-Phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-45-2 |
Source


|
| Record name | 2-Phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)



